molecular formula C43H49NO18 B192672 Wilforine CAS No. 11088-09-8

Wilforine

Cat. No. B192672
CAS RN: 11088-09-8
M. Wt: 867.8 g/mol
InChI Key: ZOCKGJZEUVPPPI-FZILPIMGSA-N
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Description

Wilforine is a sesquiterpene pyridine alkaloid found in Tripterygium wilfordii plants . It has been found to significantly inhibit the efflux activity of P-glycoprotein (P-gp) .


Synthesis Analysis

A study on the quantitative analysis, cytotoxicity, and pharmacokinetics of Wilforine in Tripterygium glycosides tablet (TGT) preparation was conducted . The study revealed that the quality of four alkaloids showed significant difference among four manufacturers, and they were abundant component in TGT from three manufacturers of all .


Chemical Reactions Analysis

The inhibitory effect of Wilforine on P-gp efflux and the underlying mechanism were evaluated by assays for calcein-AM uptake, rhodamine123 and doxorubicin efflux, ATPase activity, real-time quantitative RT-PCR, apoptosis, and cell cycle analysis .

Scientific Research Applications

1. Insecticidal Properties and Mechanisms

  • Wilforine, a sesquiterpene alkaloid from Tripterygium wilfordii, has been shown to exhibit strong insecticidal activity. Studies reveal that its mechanism of action involves disruption of calcium signaling pathways in insects, specifically targeting the plasma membrane calcium transporting ATPase (PMCA) and inositol 1,4,5-trisphosphate receptor (IP3R) in the armyworm Mythimna separata (Lu et al., 2021). Additional research indicates that wilforine affects the expression of ryanodine receptor (MsRyR) genes, further impacting calcium signaling and muscle contraction, leading to insect paralysis and death (Ma et al., 2021).

2. Muscle Cell Impact

  • Research on the impact of wilforine on the muscle cells of Mythimna separata has shown significant microstructural and ultrastructural changes, including damage to muscle cells, disruption of Z-lines, swollen mitochondria, and other cellular pathologies, leading to paralysis and death of the insects (Ma et al., 2017).

3. Calcium Signaling Pathway Effects

  • Wilforine has been found to influence the calcium signaling pathway in Mythimna Separata myocytes, causing an increase in intracellular calcium ion concentration, suggesting that its targets include the sarcoplasmic reticulum and ryanodine receptor (RyR). This dysregulation of calcium homeostasis results in insect paralysis and death (Ma et al., 2019).

4. Anti-inflammatory Effects

  • A study examining the effects of wilforine on inflammatory cytokine release in lipopolysaccharide-induced RAW264.7 cells found that wilforine can significantly decrease the levels of TNF-α, IL-6, and NO, suggesting potential anti-inflammatory effects (Li-n, 2014).

5. Bioavailability Study

  • A bioavailability study of wilforine in rats, using a sensitive LC-MS/MS method, estimated the oral absolute bioavailability of wilforine to be approximately 84%. This study provides insights into the pharmacokinetics of wilforine, albeit outside the scope of drug use and dosage (Su et al., 2015).

6. Biotransformation by Escherichia coli

  • A preliminary study showed that Escherichia coli can transform wilforine, indicating potential applications in the biotransformation of this compound for various purposes (Yu Ying-cai, 2012).

7. Chemotherapeutic Potential

  • Wilforine has been identified to resensitize multidrug resistant cancer cells through competitive inhibition of P-glycoprotein, suggesting a potential role in overcoming drug resistance in cancer treatment (Chang et al., 2020).

Safety And Hazards

Wilforine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCKGJZEUVPPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019937
Record name Wilforine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wilforine

CAS RN

11088-09-8
Record name Wilforine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
565
Citations
YT Chang, YC Lin, L Sun, WC Liao, CCN Wang… - Phytomedicine, 2020 - Elsevier
… Therefore, in the present study, we evaluated the modulatory effects of wilforine on P-gp expression and function. The molecular mechanisms and kinetic models of wilforine-mediated P-…
Number of citations: 19 www.sciencedirect.com
X Gao, X Du, L An, Y Wang, L Wang, Z Wu, C Huang… - Phytomedicine, 2019 - Elsevier
… Based on the study of quantitative analysis, cytotoxicity and pharmacokinetics, this study screened out and confirmed whether wilforine could be served as a potential Q-marker and PK-…
Number of citations: 24 www.sciencedirect.com
M Beroza - Journal of the American Chemical Society, 1953 - ACS Publications
All the fragments resulting from the degradation of the ester alkaloids wilforine, wilfordine, wilforgine and wilfortrine have been isolated, and the formula for the sum of the components of …
Number of citations: 75 pubs.acs.org
B Zhang, M Chen, S Pu, L Chen, X Zhang… - Industrial crops and …, 2020 - Elsevier
… wilforgine and wilforine. Nine compounds including triptolide, wilforgine, wilforine, and so on … ) medium was modified for enhancing wilforgine and wilforine production in T. wilfordii hairy …
Number of citations: 11 www.sciencedirect.com
M Beroza - Journal of the American Chemical Society, 1951 - ACS Publications
Wilfordine has been shown by countercurrent distribution to be a mixture of alkaloids. Two very similar alkaloids, desig-nated wilforine and wilfordine, were isolated from the mixture by …
Number of citations: 62 pubs.acs.org
M Beroza - Journal of the American Chemical Society, 1952 - ACS Publications
After wilforine and wilfordine had been isolated from the methanol-insolublefraction there remained two main alkaloidal fractions. From these fractions two new alkaloids, designated “…
Number of citations: 53 pubs.acs.org
S Ma, J Liu, X Lu, X Zhang, Z Ma - Journal of agricultural and food …, 2019 - ACS Publications
… Although the action site of wilforine is located in the muscle tissue of insects, the insecticidal mechanism of wilforine is not yet clear. This research explored the effects of wilforine on the …
Number of citations: 8 pubs.acs.org
LM Lião, PC Vieira, E Rodrigues-Filho, JB Fernandes… - Phytochemistry, 2001 - Elsevier
An investigation of the methanol and ethyl acetate extracts from the roots of Peritassa campestris (Hippocrateaceae) afforded the sesquiterpene pyridine alkaloid, 4-hydroxy-7-epi-…
Number of citations: 20 www.sciencedirect.com
S Ma, L Liu, Z Ma, X Zhang - Pesticide Biochemistry and Physiology, 2017 - Elsevier
… dose of wilforine. … wilforine could induce pathological changes in the muscle cells of oriental armyworm larvae and adults, leading to their death; thus, the active site of action of wilforine …
Number of citations: 9 www.sciencedirect.com
M Beroza - Journal of the American Chemical Society, 1953 - ACS Publications
… wilforine, wilfordine, wilforgine and wilfortrine. The dicarboxylic acid is identical with the one isolated from wilforine … The alkaloid therefore appears to be identical with wilforine, except …
Number of citations: 52 pubs.acs.org

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